molecular formula C9H12N4 B12813886 N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine CAS No. 596130-85-7

N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine

Cat. No.: B12813886
CAS No.: 596130-85-7
M. Wt: 176.22 g/mol
InChI Key: JFEDNAUNOFXYHH-UHFFFAOYSA-N
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Description

N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine is a nitrogen-containing aromatic heterocyclic compound It belongs to the class of benzimidazole derivatives, which are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with suitable aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including acids, bases, or transition metal complexes .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous processes. These methods optimize reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent-free conditions or environmentally friendly solvents, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups .

Mechanism of Action

The mechanism of action of N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl and diamine substitutions enhance its reactivity and potential for diverse applications compared to other benzimidazole derivatives .

Properties

CAS No.

596130-85-7

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-N,1-dimethylbenzimidazole-2,5-diamine

InChI

InChI=1S/C9H12N4/c1-11-9-12-7-5-6(10)3-4-8(7)13(9)2/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

JFEDNAUNOFXYHH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(N1C)C=CC(=C2)N

Origin of Product

United States

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